molecular formula C9H8ClFO B15070704 6-Chloro-8-fluorochroman

6-Chloro-8-fluorochroman

Cat. No.: B15070704
M. Wt: 186.61 g/mol
InChI Key: GHLCEKQNOQPSIW-UHFFFAOYSA-N
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Description

6-Chloro-8-fluorochroman is a chemical compound with the molecular formula C9H6ClFO2 It is a derivative of chroman, a bicyclic organic compound that consists of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-fluorochroman typically involves the introduction of chlorine and fluorine atoms into the chroman structure. One common method is the halogenation of chroman derivatives using appropriate halogenating agents under controlled conditions. For example, the reaction of chroman with chlorine and fluorine sources in the presence of a catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluorochroman can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Chromanone derivatives.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-8-fluorochroman has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluorochroman involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-8-fluorochroman-4-one
  • 8-Chloro-6-fluorochroman-4-one

Comparison

This compound is unique due to its specific substitution pattern on the chroman ring. The presence of chlorine at the 6-position and fluorine at the 8-position distinguishes it from other similar compounds. This unique structure can result in different chemical reactivity and biological activity compared to other chroman derivatives.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

6-chloro-8-fluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H8ClFO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3H2

InChI Key

GHLCEKQNOQPSIW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)Cl)F)OC1

Origin of Product

United States

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